N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide is a chemical compound with the molecular formula C12H8N2O6S It is characterized by the presence of both nitro and methoxy groups attached to a phenyl ring, along with a nitrothiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the nitrothiophene carboxylic acid with an appropriate amine under dehydrating conditions, such as using acetic anhydride or carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl and thiophene derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)benzamide
- 4-methoxy-2-nitroaniline
Uniqueness
N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and methoxy groups on the phenyl ring, combined with a nitrothiophene carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c1-21-7-2-3-8(9(6-7)14(17)18)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVLNHJABWPLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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